
Vitamin D3 beta-D-glucuronide-d7
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Overview
Description
Vitamin D3 beta-D-glucuronide-d7 (CAS: N/A; Product ID: V676052) is a deuterium-labeled analog of vitamin D3 beta-D-glucuronide, a phase II metabolite of cholecalciferol (vitamin D3). This compound features seven deuterium atoms at key positions, enhancing its utility as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous vitamin D metabolites . Its structure includes a glucuronic acid moiety conjugated to the 3-hydroxyl group of vitamin D3, facilitating water solubility and renal excretion .
The deuterated form minimizes isotopic interference during mass spectrometric analysis, improving accuracy in clinical and pharmacological studies . It is critical for research on vitamin D metabolism, particularly in distinguishing exogenous supplementation from endogenous production .
Preparation Methods
The synthesis of Vitamin D3 beta-D-glucuronide-d7 involves several steps, including the introduction of deuterium atoms into the Vitamin D3 molecule. The synthetic route typically starts with cholecalciferol, which undergoes glucuronidation to form the glucuronide conjugate. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles, ensuring the high purity and stability of the final product.
Chemical Reactions Analysis
Vitamin D3 beta-D-glucuronide-d7 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the removal of specific functional groups .
Scientific Research Applications
Scientific Research Applications
-
Metabolic Studies :
- Glucuronidation Pathways : Vitamin D3 beta-D-glucuronide-d7 is utilized to investigate the glucuronidation process mediated by UDP-glucuronosyltransferases (UGT). This enzymatic reaction alters the solubility and biological activity of vitamin D metabolites, affecting their elimination from the body .
- Pharmacokinetics : The stable isotope labeling helps in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of vitamin D3 derivatives in biological systems.
-
Disease Models :
- Inflammatory Bowel Disease : Research indicates that glucuronides of vitamin D can effectively deliver active forms of vitamin D to the colon, potentially ameliorating conditions like colitis. Studies have shown that administering vitamin D3 beta-D-glucuronide can reduce symptoms and lesions in models of acute colitis while minimizing hypercalcemia risks associated with direct vitamin D administration .
- Autoimmune Disorders : Vitamin D has immune-regulatory functions; thus, its glucuronide forms are being explored for their potential roles in conditions such as Crohn's disease. Clinical trials have suggested that vitamin D3 supplementation may lower relapse rates in patients with Crohn's disease, highlighting its therapeutic potential .
-
Analytical Chemistry :
- Measurement Techniques : The use of stable isotope-labeled compounds like this compound aids in developing sensitive analytical methods for measuring vitamin D metabolites in serum and urine. This is crucial for understanding individual variations in vitamin D metabolism and its clinical implications .
Case Studies
Mechanism of Action
The mechanism of action of Vitamin D3 beta-D-glucuronide-d7 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The molecular targets and pathways involved include the regulation of calcium absorption in the gut, modulation of immune cell activity, and influence on bone mineralization .
Comparison with Similar Compounds
Non-Deuterated Vitamin D3 Beta-D-Glucuronide (V676050)
- Structural Differences : Lacks deuterium atoms, leading to a lower molecular weight (MW: ~592.8 g/mol vs. ~599.8 g/mol for the deuterated form).
- Functional Role: Acts as a natural metabolite in humans, produced via UDP-glucuronosyltransferase (UGT)-mediated conjugation, primarily UGT1A3/1A4 .
- Analytical Utility: Without isotopic labeling, it is challenging to differentiate from endogenous metabolites in LC-MS/MS, necessitating deuterated analogs like V676052 for precise quantification .
Vitamin D3 Sulfate Sodium Salt (V676055)
- Conjugation Type : Sulfation (sulfate group) instead of glucuronidation.
- Metabolic Pathways : Generated by sulfotransferases (SULTs), such as SULT2A1, and is a major circulating form in humans .
- Physicochemical Properties : Higher polarity than glucuronides, influencing tissue distribution and renal clearance .
- Detection : Requires distinct LC-MS/MS methods due to differing ionization efficiency compared to glucuronides .
Vitamin D3 Esters (Octanoate, Decanoate)
- Functional Groups: Fatty acid esters (e.g., octanoate, decanoate) enhance lipophilicity, prolonging half-life and enabling storage in adipose tissue .
- Applications : Used in nutraceuticals for sustained vitamin D release, unlike glucuronides, which are rapidly excreted .
Deuterated Vitamin D2 Analogs (V676032, V676037)
- Structural Basis : Derived from ergocalciferol (vitamin D2), which differs from D3 in its side chain (24-methyl group).
- Metabolic Impact: Vitamin D2 supplementation reduces endogenous D3 metabolites, unlike D3 derivatives, which maintain or elevate D3 metabolite levels .
Other Glucuronidated Compounds (e.g., Naringenin 7-Glucuronide)
- Structural Specificity : Glucuronic acid is conjugated at the 7-position in naringenin, compared to the 3-position in vitamin D3 glucuronide, affecting receptor binding and bioactivity .
Analytical Techniques for Differentiation
LC-MS/MS coupled with derivatization (e.g., DAPTAD) is the gold standard for simultaneous quantification of sulfated and glucuronidated vitamin D metabolites . Key considerations:
- Deuterated Standards : Vitamin D3 beta-D-glucuronide-d7 improves accuracy by correcting for matrix effects and ion suppression .
- Chromatographic Separation : Glucuronides and sulfates require distinct retention times due to polarity differences .
Data Tables
Table 1. Key Properties of this compound and Analogs
Table 2. Enzymatic Pathways of Vitamin D Metabolites
Metabolite | Conjugation Enzyme | Tissue Localization | Key Function |
---|---|---|---|
D3 beta-D-glucuronide | UGT1A3/1A4 | Liver, Kidney | Renal excretion |
D3 sulfate | SULT2A1 | Liver, Plasma | Circulating reservoir |
D3 octanoate | Esterases | Adipose tissue | Prolonged storage |
Biological Activity
Vitamin D3 beta-D-glucuronide-d7 is a derivative of vitamin D3 (cholecalciferol), a vital fat-soluble vitamin that plays crucial roles in calcium homeostasis and various biological functions. This compound is particularly interesting due to its glucuronidation, a metabolic process that enhances solubility and may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and potential health benefits based on current research findings.
Vitamin D3 undergoes metabolic conversion to 25-hydroxyvitamin D (25(OH)D) in the liver and further to the active form 1α,25-dihydroxyvitamin D (1α,25(OH)₂D) in the kidneys. These metabolites are responsible for various biological activities, including:
- Calcium and Phosphorus Homeostasis : 1α,25(OH)₂D regulates intestinal absorption of calcium and phosphorus, essential for bone health.
- Immunomodulation : It has significant effects on both innate and adaptive immunity, promoting anti-inflammatory responses while inhibiting excessive immune activation .
- Cell Proliferation and Differentiation : Vitamin D3 influences cellular processes such as apoptosis and differentiation across various cell types, including cancer cells .
The glucuronidation of Vitamin D3 may alter its bioavailability and pharmacokinetics. Glucuronides are generally more water-soluble than their parent compounds, which can enhance their excretion via the kidneys and potentially modulate their activity in target tissues.
Pharmacokinetics
Research indicates that the pharmacokinetics of glucuronidated forms of vitamin D can differ significantly from their parent compounds. For instance:
- Absorption : Studies have shown that vitamin D3 solubilized in mixed micelles demonstrates enhanced uptake in intestinal cells (Caco-2 cells), suggesting that formulations can significantly affect absorption rates .
- Metabolism : The metabolism of vitamin D involves several enzymes, including CYP24A1, which catalyzes the inactivation of 25(OH)D. The presence of glucuronide conjugates may influence these metabolic pathways by altering enzyme activity or substrate availability .
Study 1: Uptake and Solubility
A study evaluated the uptake of various vitamin D forms, including this compound, using Caco-2 cell models. Findings indicated that lysophosphatidylcholine significantly enhanced the uptake of vitamin D compounds by reducing intercellular barriers. This suggests potential strategies for improving vitamin D bioavailability through dietary or supplemental means .
Study 2: Immunomodulatory Effects
Research has demonstrated that active forms of vitamin D exhibit immunomodulatory effects that could be beneficial in conditions like autoimmune diseases. The glucuronidated form may retain some immunomodulatory properties while altering its pharmacokinetic profile .
Comparative Data Table
Parameter | Vitamin D3 | This compound |
---|---|---|
Solubility | Low | Higher due to glucuronidation |
Absorption Rate | Moderate | Enhanced with micelle formulation |
Metabolic Conversion | Liver and Kidney | Similar pathways but altered kinetics |
Immunomodulatory Effects | Strong | Potentially retained |
Excretion Pathway | Primarily renal | Increased renal clearance |
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for detecting Vitamin D3 beta-D-glucuronide-d7 in serum?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with derivatization agents like 4-(4′-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) is recommended. Derivatization enhances ionization efficiency and specificity, particularly for low-abundance metabolites. Stable isotope-labeled internal standards (e.g., deuterated analogs) improve quantification accuracy by correcting for matrix effects .
Q. What are the critical steps in sample preparation for accurate quantification?
Key steps include:
- Protein precipitation using organic solvents (e.g., methanol or acetonitrile) to isolate metabolites.
- Solid-phase extraction (SPE) to reduce lipid interference.
- Derivatization with DAPTAD to enhance MS sensitivity.
- Use of deuterated internal standards (e.g., d7-labeled compounds) to normalize recovery rates and instrument variability .
Q. How to validate a method for measuring Vitamin D3 metabolites in biological matrices?
Validation should include:
- Linearity : Assess over a physiologically relevant concentration range (e.g., 0.1–100 ng/mL).
- Precision : Intra- and inter-day coefficients of variation (CVs) ≤15%.
- Accuracy : Spike-recovery experiments (85–115% recovery).
- Limit of detection (LOD) and limit of quantification (LOQ) : Determined via signal-to-noise ratios (e.g., LOD = 3:1, LOQ = 10:1) .
Advanced Research Questions
Q. How to resolve ion suppression effects in LC-MS/MS analysis of Vitamin D3 glucuronides?
Ion suppression caused by co-eluting matrix components can be mitigated by:
- Optimizing chromatographic separation (e.g., using C18 columns with gradient elution).
- Employing matrix-matched calibration curves.
- Utilizing differential mobility spectrometry (DMS) to enhance selectivity .
Q. What statistical approaches address inter-laboratory variability in metabolite measurements?
- Bland-Altman analysis to assess agreement between methods.
- Harmonization protocols using standardized reference materials (e.g., NIST SRM 972a).
- Multivariate regression to adjust for confounding factors (e.g., sample storage conditions) .
Q. How to design a pharmacokinetic study for this compound?
- Dose selection : Base on prior in vivo data for glucuronidated Vitamin D3 analogs (e.g., 0.5–2.0 µg/kg in rodent models).
- Sampling intervals : Collect serial blood/tissue samples over 24–72 hours to capture absorption, distribution, and elimination phases.
- Analytical rigor : Use high-resolution MS (e.g., Q-TOF) to distinguish isotopic patterns of d7-labeled compounds from endogenous metabolites .
Q. How to reconcile discrepancies between immunoassay and MS-based results?
Immunoassays may cross-react with structurally similar metabolites. Resolve discrepancies by:
- Cross-validating results with LC-MS/MS.
- Using immunoaffinity purification to isolate target analytes before MS analysis.
- Reporting method-specific reference intervals to contextualize data .
Q. Methodological Considerations
- Derivatization : DAPTAD improves sensitivity for 25-hydroxyvitamin D3 glucuronides but may require optimization for other conjugates .
- Internal standards : Deuterated analogs (e.g., d7) are critical for compensating for matrix effects in complex biological samples .
- Statistical tests : Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data and ANOVA with post-hoc corrections (e.g., Tukey) for multi-group comparisons .
Properties
Molecular Formula |
C33H52O7 |
---|---|
Molecular Weight |
567.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13-/t21-,24+,25-,26+,27+,28+,29-,30+,32-,33-/m1/s1/i1D3,2D3,19D |
InChI Key |
HSMHKPFJPOTDCW-PAPHHEQCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Origin of Product |
United States |
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